1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 6440-58-0), commercially known as DMDM Hydantoin, is a highly water-soluble, broad-spectrum formaldehyde-releasing preservative (FRP). In industrial and cosmetic procurement, it is primarily valued for its robust efficacy against Gram-positive and Gram-negative bacteria, yeasts, and molds across a wide pH range (typically 3 to 9). Unlike many solid-phase preservatives, DMDM Hydantoin is predominantly supplied as a stable 55% aqueous solution, making it a highly processable, cold-mix-compatible ingredient. Its controlled-release mechanism maintains a steady equilibrium of active antimicrobial species, ensuring long-term shelf-life stability for water-based formulations such as shampoos, metalworking fluids, and industrial adhesives without the acute handling and volatility hazards of free formaldehyde [1].
Substituting DMDM Hydantoin with other common preservatives often leads to process inefficiencies or formulation failures. Replacing it with free formaldehyde introduces severe volatility, toxicity, and regulatory labeling hurdles that are mitigated by DMDMH's slow-release equilibrium. Substitution with other FRPs, such as Imidazolidinyl urea or Diazolidinyl urea, alters the stoichiometric yield of the active antimicrobial; DMDMH provides a higher formaldehyde equivalent per unit weight, meaning lower required mass dosages. Furthermore, replacing DMDMH with parabens requires heating or solvent pre-dissolution due to their poor water solubility, disrupting cold-process manufacturing. Finally, substituting with isothiazolinones (MIT/CMIT) introduces significant regulatory risks, as MIT faces strict parts-per-million limits and bans in leave-on products due to high contact sensitization rates, whereas DMDMH maintains a broader permissible use range[1].
DMDM Hydantoin exhibits a highly efficient release profile, capable of yielding two equivalents of formaldehyde per molecule (MW 188.18 g/mol) in aqueous equilibrium. In contrast, Imidazolidinyl urea (MW ~388 g/mol) is synthesized from a 3:2 ratio of formaldehyde to allantoin, resulting in a lower theoretical mass-yield of the active antimicrobial species. This stoichiometric advantage means that DMDM Hydantoin can often achieve the required Minimum Inhibitory Concentration (MIC) against microbial contamination at a lower total mass addition compared to heavier, lower-yield urea-based alternatives [1].
| Evidence Dimension | Stoichiometric formaldehyde yield capacity |
| Target Compound Data | 2 equivalents of formaldehyde per molecule (MW 188.18 g/mol) |
| Comparator Or Baseline | Imidazolidinyl urea (synthesized from 3 moles formaldehyde per 2 moles allantoin, MW ~388 g/mol) |
| Quantified Difference | Higher molar and weight-adjusted yield of active antimicrobial species for DMDMH |
| Conditions | Aqueous equilibrium at formulation pH |
A higher active yield per gram allows formulators to achieve broad-spectrum preservation at a lower overall mass fraction, optimizing cost-in-use and minimizing chemical load.
DMDM Hydantoin is highly soluble in water (>77 g/100 mL at ambient temperature) and is commercially supplied as a stable 55% aqueous solution. This liquid form allows for immediate, homogeneous dispersion into aqueous phases. Conversely, comparators like Imidazolidinyl urea are supplied as hygroscopic solid powders that require careful dissolution to avoid clumping, and parabens possess very low water solubility, necessitating heating or the addition of glycols. The use of 55% DMDMH solution eliminates the need for heating phases during preservative addition[1].
| Evidence Dimension | Physical form and water solubility at 25°C |
| Target Compound Data | >77 g/100 mL (supplied as 55% liquid solution) |
| Comparator Or Baseline | Parabens (low water solubility requiring heat/solvents) and Imidazolidinyl urea (solid powder requiring dissolution) |
| Quantified Difference | Elimination of heating/dissolution steps for DMDMH |
| Conditions | Ambient temperature (25°C) aqueous formulation |
Liquid DMDMH enables direct cold-process addition to aqueous phases, significantly reducing batch cycle times and energy costs in industrial-scale manufacturing.
In the context of regulatory compliance, DMDM Hydantoin offers a significantly wider formulation window than isothiazolinones. Methylisothiazolinone (MIT) and its chlorinated analog (CMIT) are potent sensitizers, leading to severe regulatory restrictions, such as a 15 ppm limit in rinse-off cosmetics and complete bans in leave-on products in regions like the EU. DMDM Hydantoin, while still regulated, is permitted at concentrations up to 0.6% (6000 ppm) in the EU and US. This 400-fold difference in permissible limits provides formulators with a robust buffer to ensure adequate preservation without triggering regulatory non-compliance [1].
| Evidence Dimension | Maximum permitted regulatory concentration (EU/US cosmetics) |
| Target Compound Data | Up to 0.6% (6000 ppm) |
| Comparator Or Baseline | MIT/CMIT (restricted to 15 ppm in rinse-off, banned in leave-on) |
| Quantified Difference | ~400-fold higher permissible concentration limit for DMDMH |
| Conditions | Standard cosmetic and personal care regulatory frameworks |
The higher permissible limit of DMDMH provides a wider safety margin for broad-spectrum preservation, avoiding the strict regulatory bottlenecks and batch-failure risks associated with MIT/CMIT.
Directly leveraging the high aqueous solubility and 55% liquid supply form detailed in Section 3, DMDM Hydantoin is the optimal choice for large-scale manufacturing of shampoos, body washes, and liquid soaps. It eliminates the need for a heating phase for preservative dissolution, saving significant energy and batch time[1].
Driven by the high stoichiometric yield of active antimicrobial per gram compared to urea-based alternatives, DMDMH serves as a highly cost-effective biocide. It prevents microbial degradation in high-volume industrial fluids at lower mass addition rates, optimizing procurement spend [1].
Following the strict regulatory bottlenecks and sensitization risks associated with isothiazolinones, DMDM Hydantoin provides a drop-in replacement with a 400-fold higher permissible concentration limit. This makes it ideal for reformulating product lines to maintain robust broad-spectrum protection within legal regulatory limits[1].
Irritant;Health Hazard